![molecular formula C15H12N2O4 B11169762 N-(4-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B11169762.png)
N-(4-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a compound of significant interest in various scientific fields. This compound features a benzodioxole ring fused with a carboxamide group, making it a versatile molecule for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves a multi-step process. One efficient synthetic route involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then reduced to yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to enhance the yield and purity of the product .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. The process involves a two-step reaction with the isolation of intermediates to ensure high purity and yield. The overall yield for industrial production can exceed 78%, making it a viable method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions are commonly used in its synthesis, particularly in reducing nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral proteases, thereby preventing viral replication . The molecular pathways involved include binding to active sites of enzymes and disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoylbenzamide: An intermediate in the synthesis of N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE.
Para-aminobenzoic acid (PABA): A structurally related compound with extensive applications in pharmaceuticals and industry.
Uniqueness
N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its benzodioxole ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications, particularly in high-temperature industrial processes and advanced scientific research.
Properties
Molecular Formula |
C15H12N2O4 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12N2O4/c16-14(18)9-1-4-11(5-2-9)17-15(19)10-3-6-12-13(7-10)21-8-20-12/h1-7H,8H2,(H2,16,18)(H,17,19) |
InChI Key |
VXSFBMRXUSFAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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